molecular formula C12H13BrN2O2 B14909228 3-Bromo-N-(2-(cyclopropylamino)-2-oxoethyl)benzamide

3-Bromo-N-(2-(cyclopropylamino)-2-oxoethyl)benzamide

Cat. No.: B14909228
M. Wt: 297.15 g/mol
InChI Key: WYTWEZDUIRSBCB-UHFFFAOYSA-N
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Description

3-Bromo-N-(2-(cyclopropylamino)-2-oxoethyl)benzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of a bromine atom attached to the benzene ring and a cyclopropylamino group linked to the amide functionality

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-N-(2-(cyclopropylamino)-2-oxoethyl)benzamide typically involves the following steps:

    Bromination of Benzamide: The starting material, benzamide, is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride to yield 3-bromobenzamide.

    Formation of Cyclopropylamine: Cyclopropylamine is synthesized by the reaction of cyclopropylamine hydrochloride with a base such as sodium hydroxide.

    Amidation Reaction: The final step involves the reaction of 3-bromobenzamide with cyclopropylamine in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-N-(2-(cyclopropylamino)-2-oxoethyl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom on the benzene ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Reduction Reactions: The carbonyl group in the amide functionality can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The compound can undergo oxidation reactions to form corresponding oxides or other oxidized derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base (e.g., sodium hydroxide) or a catalyst (e.g., palladium).

    Reduction: Reducing agents such as LiAlH4 or sodium borohydride (NaBH4).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products Formed

    Substitution: Formation of substituted benzamides.

    Reduction: Formation of amines.

    Oxidation: Formation of oxidized derivatives such as carboxylic acids or ketones.

Scientific Research Applications

3-Bromo-N-(2-(cyclopropylamino)-2-oxoethyl)benzamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Bromo-N-(2-(cyclopropylamino)-2-oxoethyl)benzamide involves its interaction with specific molecular targets and pathways. The bromine atom and the cyclopropylamino group play crucial roles in its binding affinity and selectivity towards these targets. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-N,N-dimethylbenzamide
  • 3-Bromo-N-(3-fluorophenyl)benzenesulfonamide
  • 3-Bromo-N-propylbenzamide

Uniqueness

3-Bromo-N-(2-(cyclopropylamino)-2-oxoethyl)benzamide is unique due to the presence of the cyclopropylamino group, which imparts distinct steric and electronic properties compared to other similar compounds. This uniqueness can result in different reactivity, binding affinities, and biological activities, making it a valuable compound for various research applications.

Properties

Molecular Formula

C12H13BrN2O2

Molecular Weight

297.15 g/mol

IUPAC Name

3-bromo-N-[2-(cyclopropylamino)-2-oxoethyl]benzamide

InChI

InChI=1S/C12H13BrN2O2/c13-9-3-1-2-8(6-9)12(17)14-7-11(16)15-10-4-5-10/h1-3,6,10H,4-5,7H2,(H,14,17)(H,15,16)

InChI Key

WYTWEZDUIRSBCB-UHFFFAOYSA-N

Canonical SMILES

C1CC1NC(=O)CNC(=O)C2=CC(=CC=C2)Br

Origin of Product

United States

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